Cas no 114744-52-4 (1-(4-Bromoindolin-1-yl)ethanone)

1-(4-Bromoindolin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromoindolin-1-yl)ethanone
- 1-(4-bromo-2,3-dihydroindol-1-yl)ethanone
- ETHANONE,1-(4-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-
- 114744-52-4
- SQTJOHUYRUNCDT-UHFFFAOYSA-N
- SCHEMBL4532424
- 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Ethanone, 1-(4-bromo-2,3-dihydro-1H-indol-1-yl)-
- 1-(4-bromoindolin-1-yl)ethan-1-one
- 1-acetyl-4-bromo-2,3-dihydro-1H-indole
- DA-31063
- SB64803
- DTXSID70551498
-
- インチ: InChI=1S/C10H10BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3
- InChIKey: SQTJOHUYRUNCDT-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N1CCC2=C(C=CC=C21)Br
計算された属性
- せいみつぶんしりょう: 238.99458g/mol
- どういたいしつりょう: 238.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(4-Bromoindolin-1-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199008020-1g |
1-(4-Bromoindolin-1-yl)ethanone |
114744-52-4 | 95% | 1g |
$400.00 | 2023-09-04 | |
Chemenu | CM146377-1g |
1-(4-bromoindolin-1-yl)ethan-1-one |
114744-52-4 | 95% | 1g |
$247 | 2023-11-24 | |
Chemenu | CM146377-5g |
1-(4-bromoindolin-1-yl)ethan-1-one |
114744-52-4 | 95% | 5g |
$704 | 2021-08-05 |
1-(4-Bromoindolin-1-yl)ethanone 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
1-(4-Bromoindolin-1-yl)ethanoneに関する追加情報
Introduction to 1-(4-Bromoindolin-1-yl)ethanone (CAS No. 114744-52-4)
1-(4-Bromoindolin-1-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 114744-52-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a brominated indole moiety, making it a versatile intermediate in the synthesis of biologically active molecules. Its unique structural framework has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(4-Bromoindolin-1-yl)ethanone consists of an indoline ring system substituted with a bromine atom at the 4-position and an acetyl group at the 1-position. This configuration provides a rich scaffold for further functionalization, enabling chemists to explore diverse chemical transformations. The presence of the bromine atom enhances its reactivity, making it a valuable precursor in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
In recent years, 1-(4-Bromoindolin-1-yl)ethanone has been extensively studied for its pharmacological properties. Research has demonstrated its role as a key intermediate in the synthesis of indoline-based derivatives, which exhibit a wide range of biological activities. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The indoline scaffold is particularly noteworthy for its prevalence in natural products and pharmacologically active compounds.
One of the most compelling aspects of 1-(4-Bromoindolin-1-yl)ethanone is its utility in drug discovery programs. The bromine substituent allows for easy modification through palladium-catalyzed reactions, facilitating the introduction of additional functional groups such as amines, alcohols, and ethers. This flexibility is crucial for optimizing drug-like properties, including solubility, bioavailability, and target specificity. Recent studies have highlighted its use in generating libraries of indoline derivatives for high-throughput screening (HTS), enabling rapid identification of lead compounds.
The synthesis of 1-(4-Bromoindolin-1-yl)ethanone typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the bromination of indoline followed by acetylation to introduce the ketone group. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 1-(4-Bromoindolin-1-yl)ethanone more accessible for industrial applications. The development of greener synthetic protocols has also been a focus, aligning with global efforts to minimize environmental impact.
From a computational chemistry perspective, 1-(4-Bromoindolin-1-yl)ethanone has been analyzed to understand its electronic properties and reactivity patterns. Density functional theory (DFT) calculations have provided insights into its optimized geometry and energy landscapes, aiding in the design of more efficient synthetic routes. Additionally, molecular modeling studies have explored its interactions with biological targets, offering predictive data for drug design.
The pharmaceutical industry has shown particular interest in 1-(4-Bromoindolin-1-yl)ethanone due to its potential as a building block for next-generation therapeutics. Researchers are exploring its incorporation into small molecule inhibitors targeting enzyme cascades involved in diseases such as cancer and neurodegeneration. The ability to fine-tune its structure through derivatization allows for the creation of compounds with enhanced potency and reduced side effects.
In conclusion, 1-(4-Bromoindolin-1-yl)ethanone (CAS No. 114744-52-4) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features and reactivity make it indispensable in the synthesis of biologically relevant molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of innovative treatments across multiple therapeutic domains.
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